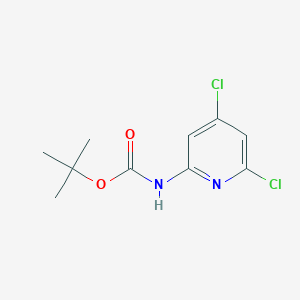

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4,6-dichloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCFQIAVAYUUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650681 | |

| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-38-6 | |

| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-Dichloro-pyridin-2-yl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

Foreword: Strategic Importance of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery and development. Its trifunctional nature—a nucleophilic carbamate, an aromatic pyridine core, and two reactive chlorine substituents—renders it a versatile intermediate for the synthesis of complex molecular architectures. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of 4,6-dichloropyridin-2-amine serves to modulate the reactivity of the amino group, thereby enabling selective functionalization at other positions of the pyridine ring. This guide provides a comprehensive overview of the synthesis of this important intermediate, delving into the underlying chemical principles, offering a detailed experimental protocol, and presenting a framework for its analytical validation.

I. The Synthetic Blueprint: From 2-Amino-4,6-dichloropyridine to a Protected Carbamate

The most direct and widely employed synthetic pathway to this compound involves the protection of the amino group of 2-amino-4,6-dichloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of N-acylation, a fundamental transformation in organic synthesis.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Mechanistic Insights: The Role of Base and Electrophile

The synthesis proceeds via a nucleophilic attack of the amino group of 2-amino-4,6-dichloropyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring decreases the nucleophilicity of the 2-amino group. Consequently, a base is typically required to facilitate the reaction.

Triethylamine (Et₃N) is a common choice of base. It serves a dual purpose:

-

Deprotonation: It can deprotonate the amino group, increasing its nucleophilicity.

-

Acid Scavenger: More importantly, it neutralizes the tert-butoxycarbamic acid byproduct that is formed during the reaction, driving the equilibrium towards the product.

The reaction mechanism can be visualized as follows:

Caption: Mechanism of Boc protection of 2-amino-4,6-dichloropyridine.

II. Laboratory Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Amino-4,6-dichloropyridine | 163.00 | 10.0 g | 61.3 mmol | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 14.7 g | 67.4 mmol | ≥99% |

| Triethylamine (Et₃N) | 101.19 | 9.4 mL | 67.4 mmol | ≥99% |

| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh |

| Hexanes | - | As needed | - | ACS Grade |

| Ethyl Acetate | - | As needed | - | ACS Grade |

Experimental Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dichloropyridine (10.0 g, 61.3 mmol).

-

Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

-

Addition of Reagents: To the stirred solution, add triethylamine (9.4 mL, 67.4 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (14.7 g, 67.4 mmol) over 10 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of 5% to 20% ethyl acetate in hexanes.

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

III. Product Validation: A Self-Validating Analytical Framework

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Expected Yield and Physical Properties:

-

Yield: 85-95%

-

Appearance: White to off-white solid

-

Melting Point: To be determined experimentally

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the pyridine ring protons and the tert-butyl group. The aromatic protons should appear as two singlets in the range of δ 7.0-8.0 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm. A broad singlet corresponding to the N-H proton of the carbamate may also be observed.[1]

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will exhibit signals for the five carbons of the pyridine ring, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. The expected chemical shifts are approximately: δ 152 (C=O), δ 150-155 (C-Cl and C-N on pyridine ring), δ 110-120 (C-H on pyridine ring), δ 82 (quaternary C of t-Bu), δ 28 (CH₃ of t-Bu).

-

-

Infrared (IR) Spectroscopy (ATR): The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1720-1740 cm⁻¹), and C-N and C-Cl stretches at lower wavenumbers.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion peak [M+H]⁺ at m/z 263.0, corresponding to the molecular formula C₁₀H₁₃Cl₂N₂O₂. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, and M+4) will be a key diagnostic feature.

IV. Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The synthesis of this compound via the Boc protection of 2-amino-4,6-dichloropyridine is a robust and high-yielding process. This guide provides a detailed and validated protocol, grounded in established chemical principles, to enable researchers in the pharmaceutical and chemical sciences to reliably produce this valuable synthetic intermediate. The provided analytical framework ensures the identity and purity of the final product, a critical aspect of any synthetic endeavor.

V. References

-

ChemicalBook. tert-butyl 4,6-dichloropyridin-2-ylcarbamate(1017789-38-6) 1H NMR. --INVALID-LINK--

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. (1991). Pergamon Press.

References

An In-depth Technical Guide to tert-Butyl (4,6-dichloropyridin-2-yl)carbamate: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (4,6-dichloropyridin-2-yl)carbamate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, structure, synthesis, and its strategic application in the design of novel therapeutics. The insights provided are grounded in established chemical principles and supported by spectroscopic data and proven experimental protocols.

Introduction: The Strategic Importance of Dichloropyridine Scaffolds

Substituted pyridine rings are privileged structures in drug discovery, appearing in a vast array of approved pharmaceuticals. The introduction of halogen atoms, particularly chlorine, onto the pyridine core offers medicinal chemists a powerful tool to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound emerges as a valuable intermediate, providing a stable, protected amine handle on a dichlorinated pyridine scaffold. This arrangement allows for selective chemical modifications at the chloro-positions, making it a versatile precursor for the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Chemical Structure and Properties

The structure of this compound, featuring a pyridine ring substituted with two chlorine atoms, a tert-butoxycarbonyl (Boc) protected amino group, is depicted below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | - |

| Molecular Weight | 263.12 g/mol | - |

| Appearance | White to off-white solid (predicted) | [1] |

| Melting Point | Not available (predicted to be a solid at room temperature) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | [1] |

| CAS Number | Not available | - |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.0-7.2 | d |

| H-5 | ~6.8-7.0 | d |

| -NH | ~7.5-8.5 | br s |

| -C(CH₃)₃ | ~1.5 | s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| C=O (carbamate) | ~152 | |

| C-2 | ~150 | |

| C-4 | ~148 | |

| C-6 | ~145 | |

| C-3 | ~115 | |

| C-5 | ~112 | |

| -C (CH₃)₃ | ~82 | |

| -C(C H₃)₃ | ~28 |

Note: Predicted values are based on spectral data of similar compounds and may vary depending on the solvent and experimental conditions.[2]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C/C=N stretching vibrations.[3]

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak [M]⁺ at m/z 262, [M+2]⁺ at m/z 264, and [M+4]⁺ at m/z 266, with relative intensities of approximately 9:6:1.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the Boc protection of the corresponding amine, 2-amino-4,6-dichloropyridine.

Synthesis of 2-Amino-4,6-dichloropyridine

The precursor, 2-amino-4,6-dichloropyridine, can be synthesized from commercially available starting materials.[4]

Caption: Synthetic pathway to 2-amino-4,6-dichloropyridine.

Boc Protection of 2-Amino-4,6-dichloropyridine

The protection of the amino group is a critical step. Due to the electron-withdrawing nature of the two chlorine atoms, the amino group in 2-amino-4,6-dichloropyridine is less nucleophilic than in simple aminopyridines. Therefore, the reaction conditions need to be carefully controlled to ensure efficient conversion.

Caption: Boc protection of 2-amino-4,6-dichloropyridine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-4,6-dichloropyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (TEA, 1.5 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms, which allows for selective functionalization. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of the nitrogen atom and the carbamate group.[5] However, under palladium-catalyzed cross-coupling conditions, the reactivity can be tuned to favor substitution at either the 4- or 6-position.[6][7]

This selective reactivity makes it a valuable precursor for the synthesis of a wide range of substituted pyridines, which are key components of many kinase inhibitors, antivirals, and other therapeutic agents. The Boc-protected amine can be readily deprotected under acidic conditions to liberate the free amine, which can then be further functionalized.

Caption: Key reaction pathways for the functionalization of this compound.

Safety, Handling, and Storage

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling this compound.

-

Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of complex, biologically active molecules. Its synthesis from readily available starting materials and the differential reactivity of its chloro-substituents provide a powerful tool for the construction of diverse chemical libraries for drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Navigating the Synthetic Landscape of Dichlorinated Pyridinyl Carbamates: A Technical Guide for Drug Discovery

Foreword

For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of building blocks is paramount. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for a multitude of therapeutic agents. This guide delves into the technical nuances of a specific subclass: tert-butyl dichloropyridinyl carbamates. While our initial focus was on the specific isomer, tert-Butyl (4,6-dichloropyridin-2-yl)carbamate , a comprehensive search of chemical databases and supplier catalogs did not yield a specific CAS number for this compound, suggesting it is not a commonly cataloged substance.

This reality in research—the frequent need to navigate uncharted chemical space—provides an opportunity. Instead of focusing on a single, potentially novel entity, we will broaden our scope to provide a more robust and practical guide. This document will therefore serve as an in-depth technical resource on the synthesis, properties, and applications of closely related, well-documented dichlorinated pyridinyl carbamates. By understanding the established chemistry of its isomers, researchers can infer the probable characteristics and synthetic pathways for the 4,6-dichloro-2-yl variant and its analogs, empowering them to construct novel molecular architectures. We will draw heavily on data for compounds like tert-butyl (4,6-dichloropyridin-3-yl)carbamate (CAS: 1211586-03-6) and other relevant chlorinated pyridinyl carbamates to provide a comprehensive and actionable guide.

The Strategic Importance of Chlorinated Pyridinyl Carbamates in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design due to its presence in numerous natural products and its ability to engage in a wide range of biological interactions. The introduction of chlorine atoms serves multiple purposes:

-

Modulation of Electronic Properties : Chlorine is an electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds or salt bridges with biological targets.

-

Metabolic Stability : The C-Cl bond is generally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

-

Lipophilicity : Halogenation increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Synthetic Handle : The chlorine atoms provide reactive sites for further functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The tert-butyl carbamate (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. The combination of a dichlorinated pyridine core with a Boc-protected amine creates a versatile building block for the synthesis of complex molecules.

Physicochemical and Structural Properties

While specific data for this compound is unavailable, we can compile and compare the properties of related, known compounds to provide a reasonable estimation.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl (4,6-dichloropyridin-3-yl)carbamate | 1211586-03-6 | C₁₀H₁₂Cl₂N₂O₂ | 263.12 |

| tert-Butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 | C₁₀H₁₃ClN₂O₂ | 228.68 |

| tert-Butyl (4-chloropyridin-2-yl)carbamate | 130721-78-7 | C₁₀H₁₃ClN₂O₂ | 228.68 |

| tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate | 1206247-91-7 | C₁₀H₁₂BrClN₂O₂ | 307.58 |

Synthesis Strategies: A Step-by-Step Protocol

The synthesis of tert-butyl pyridinyl carbamates generally involves the reaction of the corresponding amino-pyridine with di-tert-butyl dicarbonate (Boc₂O). The key challenge lies in the synthesis of the dichlorinated aminopyridine precursor.

General Protocol for Boc Protection of Aminopyridines

This protocol is a standard and reliable method for the N-tert-butoxycarbonylation of a substituted aminopyridine.

Materials:

-

Substituted aminopyridine (e.g., 2-amino-4,6-dichloropyridine) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Triethylamine (Et₃N) or another suitable base (1.1 - 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl pyridinyl carbamate.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of tert-butyl dichloropyridinyl carbamates.

Applications in Drug Discovery and Organic Synthesis

The Boc-protected dichloropyrinidylamines are not typically the final active pharmaceutical ingredient (API) but rather crucial intermediates. The strategic placement of the chlorine atoms and the protected amine allows for selective and sequential functionalization.

Cross-Coupling Reactions

The chloro-substituents are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, to build molecular complexity.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine ring and the other chlorine atom can activate the chloro-positions towards nucleophilic aromatic substitution. This allows for the introduction of nucleophiles such as amines, alcohols, and thiols.

Logical Flow of a Medicinal Chemistry Campaign

Caption: The central role of the title compound as a versatile intermediate in drug discovery.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling tert-butyl dichloropyridinyl carbamates and their precursors.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation : Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Toxicity : While specific toxicity data for the target compound is not available, related chlorinated pyridines can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it accordingly.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

While a dedicated entry for this compound remains elusive in the current chemical literature and commercial catalogs, its importance as a potential building block in medicinal chemistry is undeniable. By understanding the synthesis, reactivity, and applications of its close isomers, researchers are well-equipped to approach the synthesis and utilization of this and other novel dichlorinated pyridinyl carbamates. The principles and protocols outlined in this guide provide a solid foundation for the exploration of this chemical space, paving the way for the discovery of new therapeutic agents. The versatility of the dichloropyridine scaffold, combined with the robust nature of the Boc protecting group, ensures that these compounds will continue to be valuable assets in the synthetic chemist's toolbox.

References

-

PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Retrieved from [Link]

Spectroscopic Characterization of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (4,6-dichloropyridin-2-yl)carbamate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development pipelines. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available dataset for this specific molecule is not available, this guide synthesizes expected spectral features based on extensive data from structurally analogous compounds to provide a robust and instructive characterization.

Introduction to this compound

This compound, also known as N-Boc-4,6-dichloro-2-aminopyridine, possesses a unique combination of a dichlorinated pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in organic synthesis, allowing for selective modifications of the pyridine core. Accurate and comprehensive spectroscopic analysis is paramount to confirm its identity and purity.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the dichloropyridine ring and the distinct chemical environments of the protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | br s | 1H | N-H (carbamate) |

| ~7.2 - 7.4 | d, J ≈ 1 Hz | 1H | H-5 |

| ~6.9 - 7.1 | d, J ≈ 1 Hz | 1H | H-3 |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

-C(CH₃)₃ Protons: A strong singlet integrating to nine protons is anticipated around δ 1.5 ppm, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

-

Pyridine Protons: The two aromatic protons on the dichloropyridine ring (H-3 and H-5) are expected to appear as two distinct signals. Due to the substitution pattern, they are not chemically equivalent. They will likely appear as doublets with a small coupling constant (J), indicative of a long-range coupling.

-

N-H Proton: The carbamate N-H proton is expected to be a broad singlet in the downfield region (δ 8.0 - 8.2 ppm), with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 - 154 | C=O (carbamate) |

| ~150 - 152 | C-2 |

| ~148 - 150 | C-4, C-6 |

| ~110 - 112 | C-3, C-5 |

| ~81 - 83 | -C (CH₃)₃ |

| ~28 | -C(CH₃ )₃ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically in the range of δ 152-154 ppm.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will show distinct chemical shifts. The carbons bearing the chlorine atoms (C-4 and C-6) are expected to be in a similar downfield region. The carbon attached to the carbamate group (C-2) will also be in this region. The carbons bearing hydrogen (C-3 and C-5) will be more upfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 81-83 ppm, while the three equivalent methyl carbons will give a strong signal around δ 28 ppm.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 30° or 45° pulse.

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium | N-H stretch (carbamate) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic, tert-butyl) |

| ~1720 - 1700 | Strong | C=O stretch (carbamate) |

| ~1600 - 1550 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 - 1200 | Strong | C-O stretch (carbamate) |

| ~1160 - 1140 | Strong | C-N stretch (carbamate) |

| ~850 - 750 | Strong | C-Cl stretch |

Interpretation:

-

N-H Stretch: A medium intensity band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group.

-

C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ is a key indicator of the carbonyl group in the carbamate functionality.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1550 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 850-750 cm⁻¹, are indicative of the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

The nominal molecular weight of this compound (C₁₀H₁₂Cl₂N₂O₂) is approximately 262 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

Predicted Molecular Ion Cluster:

| m/z | Isotope Combination | Relative Abundance |

| 262 | ³⁵Cl, ³⁵Cl | 100% |

| 264 | ³⁵Cl, ³⁷Cl | ~65% |

| 266 | ³⁷Cl, ³⁷Cl | ~10% |

Fragmentation Analysis:

The primary fragmentation pathway is expected to be the loss of the tert-butyl group or isobutylene from the carbamate moiety.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on a synthesis of data from analogous compounds, provides a robust framework for the structural characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the proposed structure and offer a reliable reference for researchers working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for unambiguous structural confirmation and purity assessment in any research or development setting.

References

-

NIST Chemistry WebBook. tert-Butyl carbamate. [Link]

A Technical Guide to Determining the Solubility of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate in Common Laboratory Solvents

Abstract

Solubility is a critical physicochemical property that dictates the suitability of a compound for various applications in research and drug development, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the specific compound, tert-Butyl (4,6-dichloropyridin-2-yl)carbamate. In the absence of readily available public data for this molecule, this document outlines a systematic approach grounded in chemical principles and established laboratory protocols. It covers theoretical solubility considerations, a detailed, self-validating experimental workflow for solubility determination via High-Performance Liquid Chromatography (HPLC), and best practices for data presentation and interpretation.

Introduction: The Central Role of Solubility

In the fields of medicinal chemistry, process chemistry, and drug discovery, understanding a compound's solubility is paramount. It is a decisive factor for a multitude of processes, including:

-

Purification and Crystallization: Selecting an appropriate solvent system is essential for effective purification through crystallization or chromatography.

-

Reaction Optimization: The solubility of reactants in a solvent can significantly impact reaction rates and yields.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various media dictates the potential for oral, parenteral, or topical formulations.[1]

-

High-Throughput Screening (HTS): In early-stage discovery, compounds must be soluble in assay buffers to produce reliable biological data.

This guide focuses on This compound , a molecule featuring a dichlorinated pyridine ring, a carbamate linker, and a bulky tert-butyl group. The combination of these functionalities results in a complex polarity profile, making a priori solubility prediction challenging and experimental determination necessary.

Theoretical Framework: Predicting Solubility Behavior

The foundational principle governing solubility is that "like dissolves like."[2][3][4] This means that substances with similar intermolecular forces and polarity are more likely to be miscible.[5][6] To make an educated prediction for this compound, we must first analyze its structure.

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The two chlorine atoms are electron-withdrawing, increasing the molecule's polarity.

-

Carbamate Group (-NH-C(=O)-O-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens).

-

tert-Butyl Group (-C(CH₃)₃): This is a large, nonpolar, and lipophilic group that will contribute significantly to the molecule's solubility in nonpolar solvents.

Overall Polarity Assessment: The molecule possesses both polar (carbamate, dichloropyridine) and nonpolar (tert-butyl) regions. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents like water and also in purely nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity that can effectively solvate both the polar and nonpolar moieties of the molecule.

Solvent Selection Rationale

A well-chosen panel of solvents is crucial for building a comprehensive solubility profile. The solvents should span a range of polarities and hydrogen bonding capabilities.

| Solvent Category | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Water | Capable of hydrogen bonding; tests the solubility contribution of the carbamate and pyridine nitrogen. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | Possess large dipole moments but do not donate hydrogen bonds; effective at dissolving polar molecules.[7][8] |

| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Solvate via weaker van der Waals forces; tests the influence of the nonpolar tert-butyl group and aromatic ring.[9] |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the shake-flask method , which measures thermodynamic (or equilibrium) solubility.[10][11] This method ensures that the solution is in equilibrium with the solid state, providing a definitive value under specific conditions.[12] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Required Materials and Equipment

-

This compound (solid)

-

Selected panel of laboratory solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

The overall process for determining thermodynamic solubility is outlined below.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Part A: Sample Preparation and Equilibration

-

Preparation: For each solvent to be tested, label a glass vial.

-

Add Solute: Add an excess amount of this compound to each vial (e.g., ~10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13]

-

Add Solvent: Accurately pipette a known volume of the respective solvent into each vial (e.g., 2.0 mL).

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[14][15] The time required should be determined by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[16]

Part B: Sample Analysis by HPLC

This protocol assumes a validated HPLC method is available for the compound. Method development is outside the scope of this guide but should result in a method that provides a sharp, symmetrical peak for the analyte, free from interference.

-

Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.[17]

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Processing: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[13] Self-Validation Note: Adsorption of the compound onto the filter can be a source of error. To mitigate this, discard the first 0.25 mL of filtrate before collecting the sample for analysis.

-

Dilution: Based on an estimated solubility, perform an accurate dilution of the filtrate with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Injection and Quantification: Inject the diluted sample into the HPLC. Using the peak area from the chromatogram and the equation from the calibration curve, calculate the concentration of the diluted sample.[18]

Part C: Calculation

The final solubility is calculated by accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index[7] | Dielectric Constant[7] | Solubility (mg/mL) | Qualitative Classification |

| e.g., Hexane | Nonpolar | 0.1 | 1.88 | [Experimental Data] | e.g., Sparingly Soluble |

| e.g., Toluene | Nonpolar | 2.4 | 2.38 | [Experimental Data] | e.g., Soluble |

| e.g., Dichloromethane | Polar Aprotic | 3.1 | 8.93 | [Experimental Data] | e.g., Freely Soluble |

| e.g., Acetone | Polar Aprotic | 5.1 | 20.7 | [Experimental Data] | e.g., Very Soluble |

| e.g., Acetonitrile | Polar Aprotic | 5.8 | 37.5 | [Experimental Data] | e.g., Soluble |

| e.g., Ethanol | Polar Protic | 4.3 | 24.55 | [Experimental Data] | e.g., Soluble |

| e.g., Water | Polar Protic | 10.2 | 80.1 | [Experimental Data] | e.g., Insoluble |

Qualitative classifications can be assigned based on standard pharmacopeial definitions (e.g., USP).

Structure-Solubility Relationship Diagram

The experimental results can be rationalized by considering the interactions between the solute and solvent molecules.

Caption: Solute-Solvent Interaction Logic.

The diagram illustrates that while specific parts of the solute interact favorably with highly polar or nonpolar solvents, solvents of intermediate polarity are best equipped to solvate the entire molecule, likely resulting in the highest solubility.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical analysis of the molecular structure with a rigorous, self-validating experimental protocol, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for making informed decisions in subsequent stages of research and development, from reaction optimization to formulation design. Adherence to these principles and protocols will ensure data integrity and contribute to the successful advancement of projects involving this compound.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Pal, A., & Seshasayana, A. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Hosseini, M., & Chen, G. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

University of California, Davis. (n.d.). Properties of Common Laboratory Solvents. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Pan, L., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Sreekanth, A. (2016). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development. Retrieved from [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

SciForum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

Organic Chemistry, Department of Chemistry, University of California, Irvine. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs. Retrieved from [Link]

-

protocols.io. (2024). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fountainmagazine.com [fountainmagazine.com]

- 6. fiveable.me [fiveable.me]

- 7. Solvent Physical Properties [people.chem.umass.edu]

- 8. organometallics.it [organometallics.it]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. who.int [who.int]

- 17. pharmaguru.co [pharmaguru.co]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide on the Mechanism of Action for Carbamate-Containing Compounds

This guide provides a comprehensive technical overview of the mechanism of action of carbamate-containing compounds, with a primary focus on their interaction with acetylcholinesterase (AChE). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, kinetic properties, and the experimental methodologies used to characterize these crucial inhibitors.

Introduction: The Significance of Carbamates

Carbamates are a class of organic compounds derived from carbamic acid. Their biological significance stems primarily from their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1] This inhibitory action forms the basis for their widespread use as insecticides and their application in medicine for treating conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease.[2] Understanding the nuanced mechanism of carbamate-AChE interaction is paramount for the development of novel therapeutic agents with improved efficacy and safety profiles, as well as for assessing the toxicological impact of carbamate-based pesticides.

The Core Mechanism: Pseudo-Irreversible Inhibition of Acetylcholinesterase

Unlike simple reversible inhibitors that bind and dissociate from an enzyme's active site, and irreversible inhibitors that form a permanent covalent bond, carbamates are classified as "pseudo-irreversible" or "slowly reversible" inhibitors.[3][4] Their mechanism involves a two-step process that temporarily inactivates the enzyme.

The Acetylcholinesterase Catalytic Triad

To comprehend the action of carbamates, it is essential to first understand the catalytic mechanism of AChE. The active site of AChE contains a catalytic triad of amino acid residues: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (using mouse AChE numbering).[5] The hydrolysis of the neurotransmitter acetylcholine occurs in two main stages: acylation and deacylation.[6] In the acylation phase, the serine hydroxyl group, activated by the histidine and glutamate, performs a nucleophilic attack on the carbonyl carbon of acetylcholine.[7] This results in the formation of a transient acetyl-enzyme intermediate and the release of choline. The subsequent deacylation step involves the hydrolysis of this intermediate, regenerating the active enzyme.

Carbamoylation: The Inhibitory Step

Carbamate compounds mimic the natural substrate, acetylcholine, and enter the active site of AChE. The inhibition process, known as carbamoylation, is analogous to the acylation step in acetylcholine hydrolysis.[3] The serine residue's nucleophilic oxygen attacks the carbonyl carbon of the carbamate.[3] This leads to the formation of a stable, carbamoylated enzyme intermediate, while the alcohol or phenol "leaving group" of the carbamate is released.[8][9]

The resulting carbamoyl-enzyme complex is significantly more stable and resistant to hydrolysis than the acetyl-enzyme intermediate formed during acetylcholine breakdown.[10] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors, which underlies both the therapeutic effects and the toxicity of these compounds.[11][12]

Spontaneous Reactivation: Decarbamoylation

The term "pseudo-irreversible" arises from the fact that the carbamoylated enzyme can undergo slow, spontaneous hydrolysis to regenerate the active enzyme.[3][13] This process is called decarbamoylation. The rate of decarbamoylation is a critical parameter that dictates the duration of AChE inhibition and, consequently, the biological effects of the carbamate.[14]

The half-lives for the spontaneous reactivation of carbamoylated AChE can range from minutes to many days, depending on the specific chemical structure of the carbamate.[5][8][9] A key determinant of the decarbamoylation rate is the size and nature of the substituents on the carbamoyl group.[9][12] As the size of these alkyl groups increases, the rate of decarbamoylation decreases significantly.[8][9] This is attributed to steric hindrance and distortion of the enzyme's active site, which can shift the rate-limiting step from general acid-base catalysis to a conformational change in the enzyme.[5][9][12]

The following diagram illustrates the two-step mechanism of pseudo-irreversible inhibition of AChE by carbamates.

Experimental Protocols for Characterizing Carbamate-AChE Interactions

The elucidation of the mechanism of action of carbamates relies on a suite of robust experimental techniques. The following section provides detailed methodologies for key assays.

Measurement of Acetylcholinesterase Activity and Inhibition: Ellman's Assay

The Ellman's assay is a simple, reliable, and widely used colorimetric method for measuring AChE activity and its inhibition.[15][16]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine.[17] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[17] The rate of color formation is directly proportional to AChE activity.

Step-by-Step Protocol (96-well plate format):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[15]

-

DTNB Solution: 10 mM DTNB in Assay Buffer.[15]

-

ATCh Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh daily).[15]

-

AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel) in Assay Buffer. A final concentration of 0.1 U/mL in the reaction is a good starting point.[18]

-

Inhibitor (Carbamate) Solutions: Prepare a stock solution of the carbamate compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, set up the following reactions in triplicate:[18]

-

Blank: 180 µL Assay Buffer.

-

Control (100% Activity): 140 µL Assay Buffer + 20 µL AChE solution + 20 µL of the solvent used for the inhibitor.

-

Test Wells: 140 µL Assay Buffer + 20 µL AChE solution + 20 µL of the carbamate working solution at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the carbamate to interact with the enzyme.[18]

-

Reaction Initiation: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.[18]

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[18]

-

Correct for background absorbance by subtracting the rate of the blank from all other rates.[18]

-

Calculate the percentage of inhibition for each carbamate concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Determination of Carbamoylation and Decarbamoylation Rate Constants

A more in-depth understanding of the inhibitory mechanism requires the determination of the kinetic constants for carbamoylation (k_i or k_on) and decarbamoylation (k_r or k_off).[14][19]

Methodology:

-

Carbamoylation Rate (k_i):

-

This is typically determined by measuring the initial rate of enzyme inhibition at various carbamate concentrations.[19] The observed rate of inhibition (k_obs) is plotted against the inhibitor concentration. The slope of this plot provides the second-order rate constant for carbamoylation (k_i).[19]

-

-

Decarbamoylation Rate (k_r):

-

To measure the rate of spontaneous reactivation, the carbamate-inhibited enzyme is first prepared by incubating AChE with an excess of the carbamate.

-

The excess, unbound carbamate is then removed, for example, by gel filtration.

-

The recovery of enzyme activity over time is monitored using the Ellman's assay.[4] The rate of recovery follows first-order kinetics, and the decarbamoylation rate constant (k_r) can be determined by fitting the data to an exponential recovery curve.[4]

-

The following workflow diagram outlines the process for determining these kinetic constants.

Sources

- 1. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]

- 2. NEMI Method Summary - 531.1 [nemi.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Back door" opening implied by the crystal structure of a carbamoylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s4science.at [s4science.at]

- 12. Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Stability and storage conditions for tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

Introduction

This compound, a key intermediate in contemporary drug discovery and organic synthesis, demands a thorough understanding of its stability profile to ensure its integrity and the reproducibility of experimental outcomes.[1] The presence of a Boc-protecting group and a dichlorinated pyridine ring within its structure presents unique stability considerations that are critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the intrinsic chemical liabilities of the molecule, outline its probable degradation pathways, and present a robust framework for its handling and storage, thereby safeguarding the quality of this vital research chemical.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability characteristics.

| Property | Value | Source(s) |

| CAS Number | 159603-71-1 | [2][3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][3] |

| Molecular Weight | 228.67 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 87.5-89 °C | [5] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. | [4] |

The molecule's structure, featuring a tert-butoxycarbonyl (Boc) protecting group attached to a dichloropyridine core, dictates its reactivity and stability. The carbamate linkage is known to be susceptible to hydrolysis, particularly under non-neutral pH conditions.[6] The dichloropyridine ring, being electron-deficient, can influence the reactivity of the entire molecule.

Caption: Chemical structure of this compound.

Optimal Storage and Handling Conditions

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is essential.

Storage Recommendations:

-

Temperature: For long-term storage, it is recommended to keep the compound in a cool, dry place.[7] Refrigeration at 2-8°C is also a suitable option, particularly to minimize the potential for slow degradation over extended periods.[6]

-

Atmosphere: While generally stable, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative and moisture-driven degradation, especially for high-purity reference standards.[6]

-

Container: The compound should be stored in a tightly sealed container to prevent moisture ingress and contamination.[7]

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Minimize dust generation during handling and weighing.[7]

-

Wash hands thoroughly after handling.[7]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for predicting potential impurities.

A. Hydrolysis of the Carbamate Linkage: This is the most probable degradation pathway for carbamates.[8] The hydrolysis can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate linkage is particularly susceptible to cleavage, leading to the formation of 2-amino-4,6-dichloropyridine, tert-butanol, and carbon dioxide.[6] The reaction proceeds through a carbamic acid intermediate which is unstable and readily decarboxylates.[6]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the Boc group can be cleaved to release isobutylene and carbon dioxide, ultimately yielding 2-amino-4,6-dichloropyridine.

Caption: Potential degradation pathways of this compound.

B. Photodegradation: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[2][9][10] The specific degradation products would depend on the wavelength of light and the presence of other reactive species, but could involve ring opening or dechlorination.

C. Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[7]

D. Oxidative Degradation: While the molecule does not possess functional groups that are highly susceptible to oxidation, strong oxidizing agents should be avoided as they are listed as incompatible materials.[7]

A Self-Validating System: Forced Degradation Studies

To definitively establish the stability profile of this compound and validate analytical methods, a forced degradation study is indispensable. This involves intentionally stressing the compound under various conditions to induce degradation.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

1. Materials and Reagents:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic acid (TFA)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

-

pH meter

-

Calibrated oven

-

Photostability chamber

3. Preparation of Solutions:

-

Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

-

Stress Reagents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

4. Stress Conditions (perform in parallel with a control sample protected from stress):

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in acetonitrile for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

5. Analytical Methodology (Example HPLC Method):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

6. Data Analysis:

-

Analyze all stressed samples by HPLC.

-

Compare the chromatograms of stressed samples to the control sample to identify degradation peaks.

-

Calculate the percentage of degradation.

-

Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.

-

Perform a mass balance analysis to account for the parent compound and all degradation products.

Conclusion

The stability of this compound is a critical parameter that underpins its reliable use in research and development. This guide has synthesized the available data to provide a comprehensive overview of its stability profile. The compound is generally stable under recommended storage conditions of a cool, dry, and well-ventilated environment. The primary chemical liabilities are the hydrolytic cleavage of the carbamate bond, especially under basic conditions, and potential photodegradation of the pyridine ring. By implementing the recommended storage and handling procedures and by employing systematic approaches such as forced degradation studies, researchers can ensure the integrity of this valuable chemical intermediate and the validity of their scientific endeavors.

References

-

MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available at: [Link]

-

PubMed. [Biodegradation of pyridine under UV irradiation]. Available at: [Link]

-

PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate. Available at: [Link]

-

MedCrave online. Forced Degradation Studies. Available at: [Link]

-

ResearchGate. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Available at: [Link]

-

ResearchGate. Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Available at: [Link]

-

PubMed. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Available at: [Link]

-

PMC - NIH. Discovery of carbamate degrading enzymes by functional metagenomics. Available at: [Link]

-

ResearchGate. (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Available at: [Link]

-

ResearchGate. Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Available at: [Link]

-

ResearchGate. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Available at: [Link]

-

PubMed. Influence of clay minerals on the hydrolysis of carbamate pesticides. Available at: [Link]

-

ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5. Available at: [Link]

-

Appchem. tert-Butyl (6-chloropyridin-2-yl)carbamate. Available at: [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

ChemWhat. tert-Butyl (6-Chloropyridin-2-yl)-carbamate CAS#: 159603-71-1. Available at: [Link]

-

PMC - NIH. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Available at: [Link]

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

PubMed. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Available at: [Link]

-

Pharmaffiliates. CAS No : 480452-36-6 | Product Name : tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Available at: [Link]

-

Acros Pharmatech. tert-Butyl (6-chloropyridin-2-yl)carbamate. Available at: [Link]

Sources

- 1. 1849595-31-8|tert-Butyl (6-chloropyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to Key Intermediates in the Synthesis of Novel Heterocycles

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals and biologically active molecules, their cyclic frameworks providing the necessary conformational rigidity and diverse functionalization points for potent and selective target engagement.[1][2][3][4][5] The art and science of synthesizing these vital structures often hinge on the masterful manipulation of highly reactive, transient species known as key intermediates.

This technical guide eschews a rigid, templated approach to offer a deep dive into the strategic generation and application of three classes of powerful intermediates that have revolutionized the construction of complex heterocycles: N-Acyliminium Ions , Donor-Acceptor Cyclopropanes , and the intermediates of Isocyanide-Based Multicomponent Reactions . By understanding the causality behind the formation and reactivity of these intermediates, researchers can unlock new pathways to molecular diversity and complexity.

The Electrophilic Powerhouse: N-Acyliminium Ions

N-Acyliminium ions are highly reactive cationic intermediates that serve as potent electrophiles in carbon-carbon and carbon-heteroatom bond-forming reactions.[6][7] Their enhanced reactivity compared to simple iminium ions, owing to the electron-withdrawing nature of the adjacent acyl group, makes them capable of reacting with a broader range of weaker π-nucleophiles such as alkenes, alkynes, and arenes.[6] This property has rendered them indispensable in the synthesis of a wide array of nitrogen-containing heterocycles, particularly in the realm of alkaloid synthesis.[6][8][9]

Generation of N-Acyliminium Ions

These versatile intermediates can be generated through several reliable methods, each offering distinct advantages depending on the desired substrate.

-

From α-Oxygenated Amides: The most common method involves the acid-catalyzed elimination of a leaving group (e.g., hydroxyl, alkoxyl, or acyloxy) from an α-substituted amide or lactam.[6][10] This approach is foundational to many classical and modern heterocyclic syntheses.

-

By N-acylation of Imines: Pre-formed imines can be activated by acylation to generate N-acyliminium ions.[6]

-